Pochonin D

Beschreibung

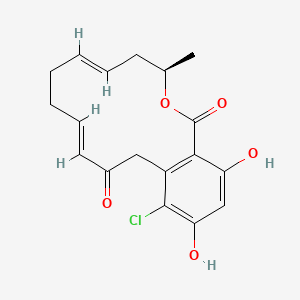

secondary metabolite of Pochonia chlamydosporia; structure in first source

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H19ClO5 |

|---|---|

Molekulargewicht |

350.8 g/mol |

IUPAC-Name |

(4R,6E,10E)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaene-2,12-dione |

InChI |

InChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1 |

InChI-Schlüssel |

FJVQHTGEXYKKBS-CJRGTMQESA-N |

Isomerische SMILES |

C[C@@H]1C/C=C/CC/C=C/C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |

Kanonische SMILES |

CC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |

Synonyme |

pochonin D |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pochonin D: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pochonin D is a naturally occurring resorcylic acid lactone that has garnered interest for its potential as an anticancer agent. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of a multitude of client proteins involved in cell growth, proliferation, and survival. By disrupting the Hsp90 chaperone cycle, Pochonin D triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of Pochonin D, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Hsp90 Inhibition

Pochonin D belongs to the family of resorcylic acid lactones, which are known to be potent inhibitors of Hsp90.[1][2] The primary mode of action of Pochonin D is its binding to the N-terminal ATP-binding pocket of Hsp90.[1][2] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for the conformational changes required to process client proteins.

The inhibition of Hsp90 leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins through the ubiquitin-proteasome pathway.[1][2] Many of these client proteins are oncoproteins that are crucial for the development and progression of cancer.

Hsp90 Client Protein Degradation

The inhibition of Hsp90 by Pochonin D results in the misfolding of its client proteins, which are then targeted for degradation. Key onco-proteins that are clients of Hsp90 and are affected by its inhibition include:

-

Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.

-

c-Raf: A kinase involved in the MAPK/ERK signaling pathway that regulates cell growth and division.

-

HER2/ErbB2: A receptor tyrosine kinase that is overexpressed in some breast cancers.

-

Mutated p53: A tumor suppressor protein that, in its mutated form, can contribute to cancer development.

The degradation of these and other client proteins is a hallmark of Hsp90 inhibitor activity and is the primary driver of the anticancer effects of Pochonin D.

Anticancer Effects of Pochonin D

The degradation of Hsp90 client proteins initiates a cascade of downstream events that culminate in the inhibition of cancer cell growth and survival.

Cell Cycle Arrest

By promoting the degradation of proteins essential for cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins, Hsp90 inhibitors like Pochonin D can induce cell cycle arrest. While specific studies on Pochonin D are limited, a derivative of Pulsatilla Saponin D, a compound with a similar name but different structure and mechanism, has been shown to induce G1 cell cycle arrest.

Induction of Apoptosis

The depletion of pro-survival client proteins, such as Akt, and the destabilization of anti-apoptotic proteins by Pochonin D can trigger programmed cell death, or apoptosis. Hsp90 inhibition has been shown to activate both the intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Potential

While direct studies on the anti-inflammatory mechanism of Pochonin D are not extensively available, its primary mechanism of Hsp90 inhibition strongly suggests a role in modulating inflammatory pathways. Hsp90 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.[3][4][5][6][7]

Hsp90 is required for the stability and function of several kinases in the NF-κB pathway, including IKK (IκB kinase).[4] By inhibiting Hsp90, Pochonin D can disrupt the activation of IKK, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data

Specific quantitative data for Pochonin D, such as IC50 values in various cancer cell lines and its binding affinity (Kd) for Hsp90, are not widely reported in publicly available literature. Much of the detailed quantitative analysis has been performed on more potent, synthetically modified derivatives of Pochonin D, known as pochoximes. For context, studies on a library of pochonin-oxime derivatives have shown significant improvements in cellular activity compared to the parent compound.

Experimental Protocols

Hsp90 Binding Assay

Objective: To determine the binding affinity of Pochonin D to Hsp90.

Methodology (General): A common method is a competitive binding assay using fluorescence polarization.

-

A fluorescently labeled ligand with known affinity for the Hsp90 N-terminal ATP binding site is used.

-

Purified Hsp90 protein is incubated with the fluorescent probe.

-

Increasing concentrations of the unlabeled inhibitor (Pochonin D) are added.

-

The displacement of the fluorescent probe by the inhibitor leads to a decrease in fluorescence polarization.

-

The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is determined and can be used to calculate the binding affinity (Ki).

Western Blot Analysis of Hsp90 Client Protein Degradation

Objective: To assess the effect of Pochonin D on the levels of Hsp90 client proteins.

Methodology (General):

-

Cancer cell lines of interest are cultured and treated with varying concentrations of Pochonin D for a specified time (e.g., 24, 48 hours).

-

A vehicle-treated control group is included.

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the client proteins is quantified and normalized to the loading control to determine the extent of degradation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of Pochonin D leading to anticancer effects.

Caption: Postulated anti-inflammatory mechanism of Pochonin D via NF-κB pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Pochonin D exerts its biological effects primarily through the inhibition of Hsp90. This leads to the degradation of numerous onco-proteins, resulting in anticancer effects such as cell cycle arrest and apoptosis. Furthermore, its mechanism of action suggests a potential role as an anti-inflammatory agent through the modulation of the NF-κB pathway. While specific quantitative data and detailed experimental protocols for Pochonin D are limited in current literature, the established framework for studying Hsp90 inhibitors provides a clear path for its further investigation and development as a potential therapeutic agent. Future research should focus on detailed characterization of Pochonin D's activity in various cancer models and its potential in inflammatory diseases.

References

- 1. Hsp90 inhibition with resorcyclic acid lactones (RALs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Hsp90 inhibition suppresses NF-κB transcriptional activation via Sirt-2 in human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Blocking NF-κB and Akt by Hsp90 inhibition sensitizes Smac mimetic compound 3-induced extrinsic apoptosis pathway and results in synergistic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Mechanism of Attenuation of LPS-Induced NF-κB Activation by the Heat Shock Protein 90 Inhibitor, 17-N-allylamino-17-demethoxygeldanamycin, in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells [frontiersin.org]

Pochonin D: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pochonin D, a resorcylic acid lactone with significant potential as a modulator of the heat shock protein 90 (Hsp90) chaperone machinery. We will detail its initial discovery and isolation, present its biological activity with available quantitative data, outline relevant experimental protocols, and visualize its mechanism of action through key signaling pathways.

Discovery and Isolation

Pochonin D was first identified as a novel natural product alongside its congeners, Pochonins A-F, from the clavicipitaceous hyphomycete, Pochonia chlamydosporia var. catenulata (strain P 0297).[1][2][3] The discovery was the result of a screening program for new antiviral and antiparasitic compounds from fungal sources.

Experimental Protocol: Fermentation and Isolation of Pochonin D

The following protocol is a detailed methodology for the cultivation of Pochonia chlamydosporia var. catenulata and the subsequent extraction and purification of Pochonin D.

1.1.1 Fungal Fermentation

-

Strain: Pochonia chlamydosporia var. catenulata, strain P 0297.

-

Culture Medium: Prepare a liquid culture medium consisting of (per liter): glucose (20 g), maltose (20 g), peptone (5 g), yeast extract (5 g), and KH₂PO₄ (1 g). Adjust the pH to 6.5 before sterilization.

-

Inoculation and Incubation: Inoculate the sterile medium with a mycelial suspension of the fungus.

-

Fermentation Conditions: Conduct fermentation in shake flasks at 24°C with agitation (140 rpm) for a period of 14-21 days.

1.1.2 Extraction and Purification

-

Mycelial Harvest: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction: Lyophilize the mycelium and extract it exhaustively with ethyl acetate. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Initial Fractionation: Subject the crude extract to silica gel vacuum liquid chromatography (VLC), eluting with a step gradient of n-hexane and ethyl acetate.

-

Sephadex Chromatography: Further purify the bioactive fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative HPLC: Perform the final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient to yield pure Pochonin D.

Experimental Workflow: Isolation of Pochonin D

Caption: Workflow for the isolation of Pochonin D from fungal culture.

Biological Activity and Quantitative Data

Pochonin D is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[4] While Pochonin D has been identified as a good ligand for Hsp90, specific quantitative data for the compound is scarce in publicly available literature.[4] However, data from closely related analogs provide insight into its potential potency.

| Compound | Target | Assay Type | Activity (IC₅₀) | Reference |

| Pochonin A | Hsp90 | Competitive Binding | 90 nM | [5] |

| Pochonin D | Hsp90 | Competitive Binding | Good Ligand | [4] |

| Pochoxime 13a (Pochonin D analog) | Hsp90 | Cellular Assay | ~100-fold > Pochonin D | [4] |

Mechanism of Action: Hsp90 Inhibition

Pochonin D exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's ATPase-dependent cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins through the ubiquitin-proteasome pathway.

Many of these client proteins are key nodes in oncogenic signaling pathways. By inhibiting Hsp90, Pochonin D can simultaneously disrupt multiple pathways that drive tumor growth, proliferation, and survival. The primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK signaling cascades.

Hsp90 Inhibition Signaling Pathway

Caption: Pochonin D inhibits Hsp90, leading to degradation of client proteins and blocking oncogenic signaling.

Experimental Protocol: Hsp90 Inhibition Assay

To quantify the inhibitory potential of compounds like Pochonin D against Hsp90, a competitive binding assay using fluorescence polarization (FP) is a standard method.

4.1 Principle

This assay measures the displacement of a fluorescently labeled Hsp90 ligand (probe) by a test compound. When the fluorescent probe is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by an inhibitor, the small, free probe tumbles rapidly, leading to a low polarization value.

4.2 Materials

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 probe (e.g., a Bodipy-Geldanamycin conjugate)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, and 2 mM DTT.

-

Test compound (Pochonin D) dissolved in DMSO.

-

384-well black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

4.3 Procedure

-

Compound Plating: Prepare serial dilutions of Pochonin D in DMSO and dispense into the microplate. Include controls for high polarization (probe + Hsp90, no inhibitor) and low polarization (probe only).

-

Reagent Preparation: Prepare a solution of Hsp90α and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a robust assay window.

-

Incubation: Add the Hsp90/probe solution to all wells of the microplate.

-

Equilibration: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Convert the polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise synthesis of pochonin A, an HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pochonin D: A Technical Guide to its Biological and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pochonin D, a resorcylic acid lactone natural product, has emerged as a significant molecule of interest in biomedical research due to its potent and diverse biological activities. Primarily recognized as a Heat Shock Protein 90 (Hsp90) inhibitor, Pochonin D demonstrates considerable potential in oncology, with further evidence suggesting antiviral and antiparasitic properties. This technical guide provides a comprehensive overview of the known biological and cellular functions of Pochonin D, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

Pochonin D's primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[1][2][3] By binding to Hsp90, Pochonin D disrupts the chaperone's function, leading to the degradation of these client proteins and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells.

Anticancer Activity

The anticancer effects of Pochonin D are its most well-documented biological function. As an Hsp90 inhibitor, it displays potent activity against various cancer cell lines.[1][3] The inhibition of Hsp90 leads to the destabilization and subsequent degradation of key oncogenic client proteins, thereby arresting cell growth and inducing apoptosis (programmed cell death). The high affinity of Pochonin D for Hsp90 makes it a promising candidate for cancer therapeutic development.[2]

Antiviral and Antiparasitic Effects

Beyond its anticancer properties, Pochonin D has also been identified as having moderate antiviral and antiparasitic activities.[4] Specifically, it has shown activity against Herpes Simplex Virus 1 (HSV-1) and the parasitic protozoan Eimeria tenella.[4] This suggests a broader spectrum of biological activity that warrants further investigation.

Cellular Functions and Signaling Pathways

The cellular effects of Pochonin D are intrinsically linked to its role as an Hsp90 inhibitor. Hsp90 is a critical node in multiple signaling pathways that govern cell proliferation, survival, and apoptosis.

Hsp90 Client Protein Degradation Pathway

Pochonin D binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with ATP and preventing the chaperone from adopting its active conformation. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key drivers of tumorigenesis, including kinases, transcription factors, and steroid receptors. The degradation of these proteins disrupts downstream signaling and is a primary mechanism of Pochonin D's anticancer effect.

Quantitative Data Summary

While specific quantitative data for Pochonin D is not extensively available in the public domain, studies on its analogs and derivatives provide insights into its potential potency. For instance, a focused library of Pochonin D analogues, known as pochoximes, demonstrated a 100-fold improvement in activity compared to the parent compound in some assays.[2] One such derivative, 13a , showed significant in vivo efficacy in a breast tumor xenograft model.[2]

Table 1: Biological Activity of Pochonin-Oxime Derivatives

| Compound | Hsp90 Binding Affinity (IC50, µM) | Cellular Potency (IC50, µM) |

|---|---|---|

| Pochoxime 13a | Data not specified | Data not specified, but noted as highly potent |

| Pochoxime 13b | Data not specified | Data not specified, but noted as highly potent |

Note: Specific IC50 values were not provided in the cited source, but the compounds were reported to have high affinity and potency.[2]

Key Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of Hsp90 inhibitors like Pochonin D.

Hsp90 Binding Assay (Competitive Binding)

This assay measures the ability of a compound to compete with a known ligand for binding to Hsp90.

Workflow:

Methodology:

-

Preparation: Purified recombinant Hsp90 protein is incubated with a fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of geldanamycin).

-

Competition: Pochonin D is added to the mixture at a range of concentrations.

-

Measurement: The fluorescence polarization or a similar readout is measured. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by Pochonin D.

-

Analysis: The concentration of Pochonin D that causes 50% inhibition of the fluorescent ligand binding (IC50) is calculated.

Client Protein Degradation Assay (Western Blot)

This assay is used to determine the effect of Pochonin D on the levels of Hsp90 client proteins in cells.

Workflow:

Methodology:

-

Cell Culture and Treatment: Cancer cells known to express specific Hsp90 client proteins (e.g., HER2, Akt, Raf-1) are cultured and then treated with various concentrations of Pochonin D for a specified time.

-

Protein Extraction: The cells are lysed, and the total protein is extracted.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the Hsp90 client proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of protein, is detected and quantified. A decrease in the protein band intensity in treated cells compared to control cells indicates degradation of the client protein.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This experiment evaluates the ability of Pochonin D to inhibit tumor growth in a living organism.

Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (+)-Pochonin D and (+)-Monocillin II via Chemo- and Regioselective Intramolecular Nitrile Oxide Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of Pochonin D: A Technical Guide to an Hsp90 Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Pochonin D, a resorcylic acid lactone natural product, has emerged as a compelling scaffold for the development of novel inhibitors targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a prime target for cancer therapy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Pochonin D analogs, detailed experimental protocols for their evaluation, and a visualization of the pertinent signaling pathways.

Core Structure and Pharmacophore

Pochonin D belongs to the class of resorcylic acid lactones, which are known to bind to the N-terminal ATP-binding pocket of Hsp90. The core structure consists of a 14-membered macrocycle containing a resorcinol moiety. The SAR studies of Pochonin D and its analogs have revealed key structural features that are critical for their inhibitory activity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for a series of Pochonin D analogs, specifically focusing on pochoxime derivatives. The data is derived from a study by Barluenga et al., which developed a divergent synthesis to create a library of these compounds.[1] The inhibitory activity was assessed using a competitive binding assay against Hsp90 and a cell-based assay measuring the inhibition of BT-474 breast cancer cell growth.

| Compound | R Group | Hsp90 IC50 (µM) | BT-474 IC50 (µM) |

| 13a | Piperidinyl | 0.05 | 0.2 |

| 13b | Pyrrolidinyl | 0.07 | 0.3 |

| 13c | N-methylacetamido | 0.1 | 0.5 |

| 13d | Morpholinyl | 0.5 | 2.5 |

| 13e | N-Boc-piperazinyl | 1 | 5 |

| 13f | 4-Methylpiperazinyl | 0.8 | 4 |

| 13g | 4-Hydroxypiperidinyl | 0.2 | 1 |

| 13h | N,N-Dimethylamino | 0.4 | 2 |

| 13i | Methyl amido | >10 | >20 |

| 13j | Benzyl amido | 0.3 | 1.5 |

| 13k | Cyclohexyl amido | 0.2 | 1 |

Data extracted from "Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor".[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of Pochonin D analogs.

Synthesis of Pochonin-Oxime Analogs (General Procedure)

The synthesis of the pochoxime library was achieved through a divergent solid-phase strategy.[1]

Diagram of the general synthetic workflow:

Caption: General workflow for the solid-phase synthesis of Pochonin-Oxime analogs.

Detailed Steps:

-

Resin Loading: The readily available resorcylic acid precursor is loaded onto a 2-chlorotrityl resin.[1]

-

Deprotection: The carboxylate protecting group is removed using tetrabutylammonium fluoride (TBAF) to reveal the free carboxylic acid.[1]

-

Esterification: The polymer-bound acid is then subjected to a Mitsunobu esterification with a variety of homoallylic alcohols to introduce diversity.[1]

-

Ring-Closing Metathesis: The macrocycle is formed via a ring-closing metathesis reaction using the second-generation Grubbs' catalyst under microwave irradiation.[1]

-

Cleavage: The macrocyclic compounds are cleaved from the solid support.[1]

-

Oxime Formation: The ketone on the macrocycle is reacted with aminooxyacetic acid to form the final pochoxime derivatives.[1]

Hsp90 Competitive Binding Assay

This assay is used to determine the concentration of a compound that inhibits 50% of the binding of a fluorescent probe to Hsp90 (IC50).

Diagram of the competitive binding assay workflow:

Caption: Workflow for the Hsp90 competitive binding assay.

Protocol:

-

Reagents: Recombinant human Hsp90α, FITC-labeled geldanamycin (fluorescent probe), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT).

-

Procedure:

-

A solution of Hsp90α is incubated with the fluorescent probe in the assay buffer in a 96-well plate.

-

Serial dilutions of the Pochonin D analog are added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Malachite Green ATPase Assay

This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Diagram of the Malachite Green assay workflow:

Caption: Workflow for the Hsp90 Malachite Green ATPase assay.

Protocol:

-

Reagents: Recombinant human Hsp90, ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), Malachite Green reagent (a solution of Malachite Green, ammonium molybdate, and polyvinyl alcohol in HCl).[1][2]

-

Procedure:

-

Hsp90 is incubated with varying concentrations of the Pochonin D analog in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 90 minutes).

-

The reaction is stopped by the addition of the Malachite Green reagent.

-

After a short incubation period for color development, the absorbance is measured at a wavelength between 620 and 650 nm.

-

-

Data Analysis: The amount of phosphate released is determined by comparison to a standard curve generated with known concentrations of phosphate. The inhibitory effect of the compound on Hsp90 ATPase activity is then calculated.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50). The BT-474 human breast carcinoma cell line is often used for evaluating Hsp90 inhibitors.

Protocol (using MTT reagent):

-

Cell Culture: BT-474 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the Pochonin D analog for a specified duration (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to assess the effect of Hsp90 inhibition on the levels of its client proteins.

Protocol:

-

Cell Treatment and Lysis: Cancer cells (e.g., BT-474) are treated with the Pochonin D analog for a specific time. The cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Erk, Her2) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Signaling Pathways

Inhibition of Hsp90 by Pochonin D and its analogs disrupts the folding and stability of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates the central role of Hsp90 and the downstream consequences of its inhibition.

Caption: The impact of Pochonin D on Hsp90 and downstream signaling pathways.

Inhibition of Hsp90 by Pochonin D analogs leads to the misfolding and subsequent proteasomal degradation of key client proteins such as Akt, Erk, and Her2. The downregulation of these proteins disrupts critical signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately leading to the inhibition of cell proliferation, survival, and angiogenesis.

References

An In-depth Technical Guide to the Exploration of Pochonin D Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pochonin D, a naturally occurring resorcylic acid lactone, has garnered significant interest in the scientific community due to its potent biological activities. As an inhibitor of Heat Shock Protein 90 (HSP90), it presents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. The inhibition of HSP90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[1][2][3][4] This technical guide provides a comprehensive overview of the exploration of Pochonin D analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation.

Core Scaffold and Rationale for Derivatization

Pochonin D's inherent affinity for HSP90 makes it an excellent starting point for medicinal chemistry campaigns.[1] However, like many natural products, its therapeutic potential can be enhanced by optimizing its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The core structure of Pochonin D, a 14-membered macrolide, offers several positions for chemical modification. The primary goals of derivatization are to improve binding affinity to the HSP90 active site, enhance cellular activity, and develop compounds with favorable in vivo efficacy and safety profiles.

Synthesis of Pochonin D Analogues

A divergent synthetic strategy has been successfully employed to generate a library of Pochonin D analogues, particularly focusing on modifications at the ketone moiety.[1] This approach allows for the rapid production of a diverse set of compounds from a common intermediate.

General Synthetic Workflow

The synthesis of Pochonin D analogues, specifically pochoximes, involves a multi-step process that leverages both solution-phase and solid-phase chemistry to facilitate purification and increase efficiency.[1]

Caption: General workflow for the synthesis of Pochoxime analogues.

Key Experimental Protocols

General Procedure for the Synthesis of Pochoxime Analogues (e.g., 13a):

A detailed experimental protocol for the synthesis of Pochonin D analogues has been described, starting from readily available intermediates.[1] The key steps include:

-

Oxime Formation: A readily available intermediate ketone is reacted with an aminooxyacetic acid derivative to form the corresponding oxime.[1]

-

Solid-Phase Synthesis: The resulting carboxylic acid is loaded onto a 2-chlorotrityl resin. This is followed by deprotection and a Mitsunobu esterification with a homoallylic alcohol to introduce the second chain for macrocyclization.[1]

-

Ring-Closing Metathesis: The resin-bound diene is then subjected to ring-closing metathesis using a Grubbs' catalyst, typically under microwave irradiation, to form the macrocycle.[1]

-

Cleavage and Purification: The final pochoxime analogue is cleaved from the resin and purified to yield the desired product.[1]

Mechanism of Action and Signaling Pathway

Pochonin D and its analogues exert their anticancer effects by inhibiting the molecular chaperone HSP90.[1][5][6] HSP90 is essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways.[2][3][4][7] By inhibiting HSP90's ATPase activity, these compounds lead to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[2] This disrupts multiple signaling cascades simultaneously, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Caption: HSP90 inhibition by Pochonin D analogues.

Structure-Activity Relationship (SAR)

Systematic modification of the Pochonin D scaffold has revealed key structural features that govern its biological activity. The following table summarizes the structure-activity relationships of a focused library of pochoxime derivatives.[1]

| Compound | R Group | HSP90 Binding Affinity (IC50, µM) | Cellular Activity (GI50, µM) in BT-474 cells |

| Pochonin D | =O | 0.2 | >10 |

| 13a | =N-O-CH2-C(=O)-Piperidine | 0.02 | 0.05 |

| 13b | =N-O-CH2-C(=O)-N(CH3)2 | 0.03 | 0.1 |

| 13c | =N-O-CH2-C(=O)-NH-Cyclohexyl | 0.04 | 0.2 |

| 13d | =N-O-CH2-C(=O)-Morpholine | 0.1 | 0.5 |

| 13e | =N-O-CH2-C(=O)-N-Methylpiperazine | 0.2 | 1 |

| 13f | =N-O-CH2-C(=O)-Piperidine (Z-isomer) | 0.5 | 2 |

| 13g | =N-O-CH2-C(=O)-N(CH3)2 (Z-isomer) | 1 | 5 |

| 13i | =N-O-CH2-C(=O)-NHCH3 | 0.3 | 1.5 |

| 13j | =N-O-CH2-C(=O)-NH-Benzyl | 0.05 | 0.3 |

| 13k | =N-O-CH2-C(=O)-NH-Cyclohexyl | 0.04 | 0.2 |

Data extracted from "Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor".[1]

Key SAR Insights:

-

Oxime Substitution: Modification of the ketone to an oxime ether significantly improves cellular activity.[1]

-

Side Chain: The nature of the amide substituent on the oxime side chain plays a crucial role in determining potency. Lipophilic and conformationally restricted groups, such as piperidine and cyclohexyl amides, are well-tolerated and lead to high activity.[1]

-

Stereochemistry: The E-isomer of the oxime consistently demonstrates higher activity than the Z-isomer, highlighting the importance of the spatial arrangement of the side chain for optimal binding to HSP90.[1]

-

Chlorine Atom: While the chlorine atom is important for the activity of the parent Pochonin D, it is not essential for the high activity of some of the more potent pochoxime analogues.[1]

In Vivo Efficacy

Selected potent analogues have been evaluated in preclinical in vivo models. For instance, compound 13a was tested in a breast tumor xenograft model (BT-474) and demonstrated significant tumor regression at well-tolerated doses.[1] This provides strong evidence for the therapeutic potential of this class of compounds.

Experimental Protocol for In Vivo Studies

Xenograft Model:

-

Cell Implantation: BT-474 breast tumor cells are implanted subcutaneously into immunocompromised mice (e.g., CB17/SCID).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with the test compound (e.g., 100 mg/kg of 13a ) or vehicle control via a suitable route of administration (e.g., intraperitoneal) on a defined schedule (e.g., every other day).[1]

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as TUNEL staining to assess apoptosis.[1]

Conclusion and Future Directions

The exploration of Pochonin D analogues and derivatives has yielded a new class of potent HSP90 inhibitors with significant anticancer activity both in vitro and in vivo. The established divergent synthetic route provides a robust platform for the generation of further analogues with improved properties. Future research in this area should focus on:

-

Lead Optimization: Further refinement of the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to these novel HSP90 inhibitors.

-

Combination Therapies: Exploring the synergistic effects of Pochonin D analogues with other anticancer agents.

-

Broader Applications: Evaluating the therapeutic potential of these compounds in other diseases where HSP90 is implicated.

The continued development of Pochonin D-based HSP90 inhibitors holds great promise for the future of targeted cancer therapy.

References

- 1. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90: chaperoning signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90: a novel target for the disruption of multiple signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of pochonin E and F, revision of their proposed structure, and their conversion to potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concise synthesis of pochonin A, an HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pochonin D: A Novel Cuproptosis Inducer in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cuproptosis, a recently identified form of regulated cell death triggered by excess intracellular copper, presents a promising new avenue for cancer therapy. This technical guide provides an in-depth analysis of Pochonin D, a natural resorcylic acid lactone, and its role as a potent inducer of cuproptosis in cancer cells. Pochonin D acts as a copper ionophore, facilitating the accumulation of copper within the cell. This guide details the molecular mechanism of Pochonin D-induced cuproptosis, focusing on its direct interaction with Peroxiredoxin 1 (PRDX1), a key protein implicated in this cell death pathway. We present quantitative data on the cytotoxic effects of Pochonin D, detailed experimental protocols for studying its activity, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to Cuproptosis

Cuproptosis is a distinct form of cell death initiated by the accumulation of intracellular copper. Unlike other cell death mechanisms, cuproptosis is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria. This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur (Fe-S) cluster proteins, ultimately causing proteotoxic stress and mitochondrial dysfunction, culminating in cell death. Key molecular players in this pathway include the copper transporter SLC31A1, the reductase FDX1, and enzymes involved in protein lipoylation such as LIAS and LIPT1.

Pochonin D: A Natural Copper Ionophore

Pochonin D is a resorcylic acid lactone that has been identified as a novel copper ionophore. Its ability to transport copper ions across cellular membranes leads to an increase in intracellular copper concentration, thereby initiating the cuproptosis cascade.

Quantitative Data on Pochonin D Activity

The following tables summarize the quantitative data on the anti-cancer effects of Pochonin D.

Table 1: IC50 Values of Pochonin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 µM |

| 4T1 | Triple-Negative Breast Cancer (murine) | 3.1 µM |

| HCT116 | Colorectal Carcinoma | > 10 µM |

| A549 | Lung Carcinoma | > 10 µM |

| HepG2 | Hepatocellular Carcinoma | > 10 µM |

| PANC-1 | Pancreatic Carcinoma | > 10 µM |

| SGC-7901 | Gastric Carcinoma | > 10 µM |

Table 2: Effect of Pochonin D on Cell Viability and Colony Formation in TNBC Cells

| Cell Line | Treatment | Cell Viability (% of Control) | Colony Formation (% of Control) |

| MDA-MB-231 | Pochonin D (2.5 µM) | ~50% | Significantly reduced |

| 4T1 | Pochonin D (3.1 µM) | ~50% | Significantly reduced |

Table 3: Pochonin D as a Copper Ionophore

| Cell Line | Treatment | Intracellular Copper Level (Fold Change) |

| MDA-MB-231 | Pochonin D (5 µM) | ~4.5 |

| 4T1 | Pochonin D (5 µM) | ~3.8 |

Signaling Pathways and Molecular Mechanisms

Pochonin D induces cuproptosis primarily through its interaction with PRDX1. The following diagram illustrates the proposed signaling pathway.

Experimental Workflows

The following diagram outlines a typical experimental workflow to investigate the effect of Pochonin D on cancer cells.

Experimental Protocols

Cell Culture

-

Cell Lines: MDA-MB-231 and 4T1 cells can be obtained from ATCC.

-

Culture Medium: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pochonin D for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Colony Formation Assay

-

Seed 500 cells per well in a 6-well plate.

-

Treat the cells with different concentrations of Pochonin D.

-

Incubate the plates for 10-14 days, replacing the medium every 3 days.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies containing more than 50 cells.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PRDX1, FDX1, DLAT, LIAS, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

In Vivo Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the right flank of each mouse.

-

Treatment: When the tumor volume reaches approximately 100 mm³, randomly divide the mice into control and treatment groups. Administer Pochonin D (e.g., 25 mg/kg) or vehicle control intraperitoneally every other day.

-

Monitoring: Measure tumor volume and body weight every two days.

-

Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Intracellular Copper Measurement (ICP-MS)

-

Harvest treated cells and wash them three times with ice-cold PBS.

-

Lyse the cells in nitric acid.

-

Analyze the copper content in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Co-Immunoprecipitation (Co-IP)

-

Lyse cells treated with Pochonin D in a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-PRDX1 antibody or control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively and elute the bound proteins.

-

Analyze the eluted proteins by western blotting using an antibody against a tag on Pochonin D or by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with Pochonin D or vehicle control.

-

Heat the cell suspensions at a range of temperatures for a short duration.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble PRDX1 at each temperature by western blotting. An increase in the thermal stability of PRDX1 in the presence of Pochonin D indicates direct binding.

Conclusion and Future Directions

Pochonin D represents a promising new agent for cancer therapy by inducing cuproptosis, particularly in triple-negative breast cancer. Its mechanism of action as a copper ionophore and its ability to target PRDX1 provide a solid foundation for further drug development. Future research should focus on optimizing the delivery of Pochonin D to tumor tissues, exploring its efficacy in other cancer types, and investigating potential combination therapies to enhance its anti-cancer activity. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of cuproptosis-based cancer treatment.

Pochonin D: A Technical Guide to its Interaction with Hsp90 for Drug Development Professionals

An In-depth Analysis of Pochonin D as a Heat Shock Protein 90 Ligand

This technical guide provides a comprehensive overview of Pochonin D, a natural product inhibitor of Heat Shock Protein 90 (Hsp90), for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, summarizes key quantitative data for related compounds, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Hsp90 and the Role of Pochonin D

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1] These client proteins include numerous kinases, transcription factors, and other signaling molecules involved in all hallmarks of cancer.[1] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy for cancer treatment, as it can simultaneously disrupt multiple oncogenic pathways.[2]

Pochonin D is a resorcylic acid lactone natural product that has been identified as a ligand and inhibitor of Hsp90.[3] While it demonstrates good affinity for Hsp90, much of the research focus has shifted to its more potent synthetic derivatives, known as pochoximes.[3] This guide will discuss the available information on Pochonin D and use data from its analogues to illustrate the potential of this chemical scaffold.

Quantitative Data on Pochonin Scaffolds

While specific quantitative binding and inhibition data for Pochonin D are not extensively reported in the peer-reviewed literature, data for its closely related and more potent analogue, pochoxime 13a, provides a valuable reference for the activity of this compound class. Pochoximes are derivatives of Pochonin D where the ketone moiety has been converted to an oxime, leading to a significant enhancement in cellular activity.[3]

| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd) | Notes |

| Pochonin D | Hsp90 | - | Not Reported | "Good affinity"[3] | Limited quantitative data available in the literature. |

| Pochoxime 13a | Hsp90α | Hsp90 Affinity Assay | 0.035 | - | A potent derivative of Pochonin D.[3] |

| Pochoxime 13a | Her2 Degradation | Cellular Assay | 0.015 | - | Demonstrates potent cellular activity against an Hsp90 client protein.[3] |

| Radicicol | Hsp90 | ATPase Inhibition | - | - | A well-characterized Hsp90 inhibitor structurally related to Pochonin D. |

| Geldanamycin | Hsp90 | ATPase Inhibition | - | - | A benchmark N-terminal Hsp90 inhibitor. |

Mechanism of Action and Signaling Pathways

Pochonin D, like other resorcinol-based inhibitors such as radicicol, targets the N-terminal ATP-binding pocket of Hsp90.[1][3] The binding of Pochonin D to this site competitively inhibits the binding of ATP, which is essential for the chaperone's function. The Hsp90 chaperone cycle is an ATP-dependent process that drives conformational changes in the chaperone, enabling it to bind, fold, and release its client proteins.[4]

By inhibiting the ATPase activity of Hsp90, Pochonin D locks the chaperone in a conformation that is unable to process and stabilize its client proteins. This leads to the misfolding and subsequent degradation of these clients, primarily through the ubiquitin-proteasome pathway.[5][6] The degradation of key oncogenic client proteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Common Hsp90 client proteins that are degraded upon inhibitor binding include:

-

Receptor Tyrosine Kinases: Her2/ErbB2, EGFR

-

Signaling Kinases: Akt, Raf-1, Cdk4/6

-

Transcription Factors: Mutant p53, HIF-1α

The degradation of these proteins leads to the disruption of key cancer-related signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of Pochonin D with Hsp90.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 in the presence and absence of an inhibitor to determine the IC50 value. A common method is the malachite green assay, which detects the release of inorganic phosphate.[4]

Protocol:

-

Reagents: Purified recombinant human Hsp90α, Assay Buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, Pochonin D stock solution (in DMSO), Malachite Green Reagent.

-

Procedure: a. Prepare a serial dilution of Pochonin D in assay buffer. b. In a 96-well plate, add Hsp90α to each well (final concentration ~50 nM). c. Add the Pochonin D dilutions to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control. d. Incubate at 37°C for 15 minutes. e. Initiate the reaction by adding ATP (final concentration at Km, ~300-500 µM). f. Incubate at 37°C for 90 minutes. g. Stop the reaction by adding the Malachite Green Reagent. h. Read the absorbance at 620 nm after 15-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each Pochonin D concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Reagents: Purified recombinant human Hsp90α, ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2), Pochonin D stock solution (in DMSO, with final DMSO concentration matched in both protein and ligand solutions).

-

Procedure: a. Dialyze the Hsp90α protein extensively against the ITC buffer. b. Prepare the Pochonin D solution in the final dialysis buffer. c. Load the Hsp90α solution (e.g., 10-20 µM) into the sample cell of the calorimeter. d. Load the Pochonin D solution (e.g., 100-200 µM) into the injection syringe. e. Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C). f. Perform a control titration of Pochonin D into buffer to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a ligand-protein interaction in real-time.

Protocol:

-

Reagents: Purified recombinant human Hsp90α, SPR Running Buffer (e.g., HBS-EP+), immobilization reagents (e.g., EDC/NHS), Pochonin D stock solution.

-

Procedure: a. Immobilize Hsp90α onto a sensor chip (e.g., CM5 chip) via amine coupling. b. Prepare a series of dilutions of Pochonin D in the running buffer. c. Inject the Pochonin D solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer. d. Regenerate the sensor surface between cycles if necessary. e. Inject a blank (running buffer with DMSO) for double referencing.

-

Data Analysis: Subtract the reference surface and blank injection signals. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Western Blot Analysis of Client Protein Degradation

This experiment assesses the ability of Pochonin D to induce the degradation of Hsp90 client proteins in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture a cancer cell line known to be dependent on Hsp90 (e.g., SKBr3, BT-474). Treat the cells with various concentrations of Pochonin D for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.

Conclusion and Future Directions

Pochonin D represents a natural product scaffold with demonstrated affinity for Hsp90. While the parent compound itself has not been extensively characterized in terms of quantitative inhibitory and binding parameters, its derivatives, the pochoximes, exhibit potent Hsp90 inhibitory activity and cellular efficacy. This suggests that the pochonin scaffold is a valuable starting point for the development of novel Hsp90 inhibitors.

Future research should focus on obtaining detailed quantitative data for Pochonin D to establish a clear baseline for structure-activity relationship (SAR) studies. Further optimization of the pochonin scaffold could lead to the development of new drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases where Hsp90 plays a critical role.

References

- 1. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pochonin D as a resorcylic acid lactone Hsp90 inhibitor

An In-depth Technical Guide to Pochonin D as a Resorcylic Acid Lactone Hsp90 Inhibitor

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[1] This dependency makes Hsp90 a compelling target for cancer therapy. Resorcylic acid lactones (RALs), a class of fungal polyketides, are potent inhibitors of Hsp90's N-terminal ATP-binding domain.[1][2] Pochonin D, a natural RAL, has been identified as a good ligand for Hsp90, serving as a valuable scaffold for the development of highly potent derivatives.[2] This technical guide provides a comprehensive overview of Pochonin D and its analogues, detailing their mechanism of action, structure-activity relationships, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction: Hsp90 as a Therapeutic Target

Hsp90 is an ATP-dependent chaperone that facilitates the post-translational folding, maturation, and stabilization of over 200 "client" proteins.[2] These clients include a wide array of signaling molecules, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., HIF-1α, mutant p53), which are often mutated or overexpressed in cancer cells.[3] By maintaining the function of these oncoproteins, Hsp90 allows cancer cells to sustain proliferation, evade apoptosis, and resist therapy.[4]

Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2] This ability to simultaneously disable multiple oncogenic signaling pathways makes Hsp90 inhibitors an attractive therapeutic strategy.[4] Resorcylic acid lactones like radicicol were among the first natural products identified to bind with high affinity to the N-terminal ATP pocket of Hsp90, establishing a key pharmacophore for inhibitor design.[1]

Pochonin D: A Resorcylic Acid Lactone Scaffold

Pochonin D is a 14-membered resorcylic acid lactone isolated from the fungus Pochonia chlamydosporia.[5] Conformational analysis identified it as a potential Hsp90 inhibitor with a structure that could readily adopt the bioactive conformation required for binding, similar to the potent inhibitor radicicol.[5] Subsequent studies confirmed that while Pochonin D is a good ligand for Hsp90, its cellular activity was found to be limited, prompting efforts to improve its potency through chemical modification.[2] This led to the development of derivatives, most notably the pochoximes, which exhibit significantly enhanced cellular efficacy.[1]

Mechanism of Action

Like other RALs, Pochonin D and its derivatives are competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents ATP hydrolysis, a critical step in the chaperone's functional cycle. The stalled Hsp90-client protein complex is recognized by E3 ubiquitin ligases, such as CHIP, leading to the polyubiquitination and proteasomal degradation of the client protein. The depletion of key oncoproteins disrupts downstream signaling and ultimately results in cell cycle arrest and apoptosis.

Figure 1. Mechanism of Hsp90 inhibition by Pochonin D.

Quantitative Biological Data

While Pochonin D itself shows good affinity for Hsp90, its derivatives, the pochoximes, demonstrate superior cellular potency.[2] The conversion of the ketone moiety on the pochonin macrocycle to an oxime was a key optimization, significantly improving the ability to induce degradation of Hsp90 client proteins like HER2.[1][2]

Table 1: Hsp90 Binding Affinity of Pochonin Derivatives

Data below shows the concentration required for 50% inhibition (EC₅₀) in a competitive binding assay against purified Hsp90.

| Compound | Modification | Hsp90 Affinity (EC₅₀, µM) | Reference |

| Pochonin A | Analogue | 0.090 | [6] |

| Pochoxime 13a | (E)-Oxime with Piperidine Amide | < 0.020 | [1] |

| Pochoxime 13b | (E)-Oxime with Morpholine Amide | 0.021 | [1] |

| Pochoxime 13f | (Z)-Oxime with Piperidine Amide | 0.230 | [1] |

| Pochoxime 13g | (Z)-Oxime with Morpholine Amide | 0.440 | [1] |

| Radicicol | Benchmark RAL | ~0.020 | [1] |

Note: The assay's lower limit of detection was 0.020 µM, indicating Pochoxime 13a is a highly potent binder.[1]

Table 2: Cellular Activity of Pochonin Derivatives

Data below shows the effective concentration for 50% degradation (EC₅₀) of the Hsp90 client protein HER2 in human breast cancer cell lines after overnight treatment.

| Compound | Cell Line | HER2 Depletion (EC₅₀, µM) | Reference |

| Pochoxime 13a | SKBr3 | 0.015 | [1] |

| Pochoxime 13b | SKBr3 | 0.021 | [1] |

| Pochoxime 13f | SKBr3 | 0.200 | [1] |

| Pochoxime 13g | SKBr3 | 0.250 | [1] |

| Radicicol | SKBr3 | 0.050 | [1] |

These tables highlight a clear structure-activity relationship (SAR), where the (E)-oxime configuration (e.g., 13a, 13b) is significantly more potent than the (Z)-oxime configuration (e.g., 13f, 13g).[2]

Experimental Protocols

The evaluation of Pochonin D and its analogues involves a series of biochemical and cell-based assays to determine binding affinity, cellular potency, and mechanism of action.

Figure 2. Experimental workflow for evaluating Pochonin D analogues.

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of a test compound to Hsp90 by measuring its ability to displace a fluorescently labeled probe.

-

Reagents : Recombinant human Hsp90α, fluorescently labeled probe (e.g., BODIPY-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40, 2 mM DTT), test compound (Pochonin D analogue).

-

Procedure :

-

Add 30 nM Hsp90α protein to the wells of a 384-well microplate.

-

Add serial dilutions of the test compound to the wells.

-

Add the fluorescent probe to all wells at a final concentration of 5 nM.

-

Incubate the plate at 4°C for 3 hours, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

-

Data Analysis : The decrease in polarization is proportional to the amount of probe displaced by the test compound. Data are plotted against compound concentration to calculate the EC₅₀ value.

Western Blot for HER2 Client Protein Degradation

This method assesses the functional consequence of Hsp90 inhibition by measuring the levels of a client protein in treated cells.

-

Cell Culture : Culture human breast cancer cells that overexpress HER2 (e.g., SKBr3 or BT-474) in appropriate media until they reach ~80% confluency.

-

Treatment : Treat cells with various concentrations of the Pochonin D analogue for 18-24 hours. Include a vehicle control (e.g., DMSO).

-

Lysis : Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against HER2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in HER2 levels relative to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effect of a compound.

-

Cell Seeding : Seed cancer cells (e.g., SKBr3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing serial dilutions of the Pochonin D analogue and incubate for 72 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of pochoximes from the Pochonin D scaffold provides a clear example of successful structure-based drug design.

Figure 3. Structure-activity relationship of the Pochonin D scaffold.

The key findings from SAR studies are:

-

Oxime Formation : Converting the ketone on the macrocycle to an oxime dramatically enhances cellular activity.[2]

-

Oxime Stereochemistry : The (E)-isomer of the oxime consistently demonstrates significantly higher potency than the (Z)-isomer, suggesting a specific geometric requirement for optimal interaction within the ATP-binding pocket.[2]

-

Side Chain Modification : The nature of the amide side chain attached to the oxime influences activity, with piperidine and morpholine amides showing excellent potency, indicating they fit well into a lipophilic pocket of Hsp90.[2]

Conclusion and Future Directions

Pochonin D has proven to be a valuable natural product scaffold for the development of novel Hsp90 inhibitors. While Pochonin D itself has modest cellular activity, its chemical structure is amenable to modifications that yield highly potent analogues. The pochoximes, derived from Pochonin D, demonstrate low nanomolar efficacy in degrading Hsp90 client proteins and have shown efficacy in preclinical xenograft models.[2] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their drug-like characteristics, such as solubility and oral bioavailability, potentially through prodrug strategies.[9] The continued exploration of the resorcylic acid lactone chemical space, guided by the principles learned from Pochonin D, holds significant promise for the development of next-generation Hsp90-targeted cancer therapies.

References

- 1. Inhibition of HSP90 with Pochoximes: SAR and Structure-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concise synthesis of pochonin A, an HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure--activity relationships for chimeric inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic activity and inhibitory effect on nitric oxide production of triterpene saponins from the roots of Physospermum verticillatum (Waldst & Kit) (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pochoxime prodrugs as potent HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pochonin D on Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pochonin D, a natural product isolated from Pochonia chlamydosporia, has garnered interest in oncology research due to its activity as a Heat Shock Protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral components of oncogenic signaling pathways. This technical guide delineates the effects of Pochonin D on key cancer-related signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways. By inhibiting HSP90, Pochonin D is predicted to induce the degradation of critical signaling proteins, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and visual representations of the affected pathways.

Introduction to Pochonin D and HSP90 Inhibition

Pochonin D is a resorcylic acid lactone that exhibits inhibitory activity against HSP90. While Pochonin D itself has demonstrated good affinity for HSP90, its cellular activity has been reported to be less potent compared to other HSP90 inhibitors. However, its chemical scaffold has served as a template for the development of more potent analogs.[1]

HSP90 is a critical chaperone protein that is overexpressed in many cancer cells and is essential for the conformational maturation and stability of numerous oncogenic proteins. These "client proteins" include transmembrane receptors, signaling kinases, and transcription factors that drive tumor growth, proliferation, and survival.[2][3] Inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[3][4] This multi-targeted approach makes HSP90 inhibitors an attractive class of anti-cancer agents.

Quantitative Data on the Effects of Pochonin D

While specific IC50 values for Pochonin D across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for the types of quantitative data that should be generated to characterize its anti-cancer activity. The values for the Pochonin D analog, Pochoxime 13a, are included for comparative purposes where available.

| Parameter | Cell Line | Pochonin D (Predicted/Example) | Pochoxime 13a (Reported) | Reference |

| IC50 (µM) | SKBr3 (Breast Cancer) | Data not available | ~0.1 µM | [1] |

| IC50 (µM) | HCC1954 (Breast Cancer) | Data not available | ~0.1 µM | [1] |

| HSP90 Binding Affinity (Kd, µM) | HSP90α | Good affinity | Higher affinity than radicicol | [1] |

| Client Protein Degradation | Her-2 | Induces degradation | More active than radicicol | [1] |

| Tumor Growth Inhibition | BT-474 Xenograft | Data not available | 18% regression at 100 mg/kg (q2d) | [1] |

Effect on Oncogenic Signaling Pathways

The primary mechanism by which Pochonin D is expected to exert its anti-cancer effects is through the inhibition of HSP90, leading to the degradation of key client proteins within major oncogenic signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a well-established HSP90 client protein.[5][6] Inhibition of HSP90 by Pochonin D is predicted to lead to the degradation of Akt, thereby inhibiting downstream signaling and promoting apoptosis.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the RAS-RAF-MEK-ERK cascade, is critical for regulating cell growth, differentiation, and survival. Several key kinases in this pathway, such as Raf-1 and MEK, are dependent on HSP90 for their stability and function.[7][8] By inhibiting HSP90, Pochonin D would be expected to cause the degradation of these kinases, leading to the downregulation of the MAPK pathway and a reduction in cell proliferation.[9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. The IκB kinase (IKK) complex, which is essential for the activation of NF-κB, is an HSP90 client.[1][10] Inhibition of HSP90 by Pochonin D is anticipated to destabilize the IKK complex, preventing the degradation of IκBα and thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This would lead to the downregulation of anti-apoptotic genes and sensitize cancer cells to apoptosis.[11]

Cellular Consequences of Pochonin D Treatment

The disruption of the aforementioned signaling pathways by Pochonin D is expected to culminate in two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest